Y-9738

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

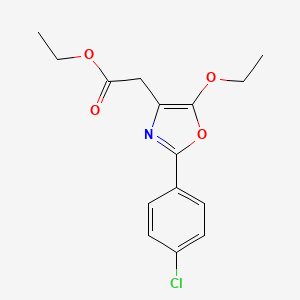

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVBIAACZGMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974809 | |

| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59399-41-6 | |

| Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Y-9738 in Lipid Metabolism

Notice to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed scientific data regarding the specific mechanism of action, quantitative effects, and experimental protocols for a compound identified as "Y-9738" are not publicly available. The information that could be retrieved is limited to a general classification as a hypolipidemic agent with some qualitative in vivo observations.

This guide, therefore, serves to summarize the limited available information and to provide a general framework for the potential mechanisms of action of a hypolipidemic agent, based on established principles of lipid metabolism. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

Based on available supplier data, this compound is classified as a hypolipidemic agent. This indicates that its primary pharmacological effect is the reduction of circulating lipid levels, such as cholesterol and triglycerides. The potential therapeutic application for such an agent would be in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.

Summary of Preclinical Data (Limited)

A solitary source provides high-level, non-peer-reviewed in vivo data for this compound in a rat model. This information should be interpreted with caution as it lacks the rigor of a formal scientific publication.

Table 1: Summary of In Vivo Effects of this compound in Rats

| Parameter | Reported Effect | Quantitative Data |

| Serum Cholesterol | Dose-dependent decrease | At 100 mg/kg, a 36% reduction was noted. |

| Serum Triglycerides | Dose-dependent decrease | Specific quantitative data not provided. |

| β-Lipoprotein Cholesterol | Dose-dependent decrease | Specific quantitative data not provided. |

| Lipoprotein Electrophoresis | Diminished intensity of the β-lipoprotein band | Qualitative observation. |

| Tendency for intensified α-lipoprotein band | Qualitative observation. |

Hypothetical Mechanisms of Action for a Novel Hypolipidemic Agent

Given the lack of specific mechanistic data for this compound, this section outlines potential pathways a novel hypolipidemic agent might target. These are based on established understanding of lipid metabolism and are purely speculative in the context of this compound.

3.1. Inhibition of Cholesterol Synthesis

A primary mechanism for cholesterol reduction is the inhibition of the HMG-CoA reductase enzyme, the rate-limiting step in the cholesterol biosynthesis pathway. This is the mechanism of action for the widely used statin class of drugs.

The Elusive Case of Y-9738: An Inquiry into its Effects on HDL Cholesterol Synthesis

Despite indications of its potential as a hypolipidemic agent, detailed public information regarding the specific effects of Y-9738 on high-density lipoprotein (HDL) cholesterol synthesis remains scarce. Available data suggests that this compound may positively influence HDL levels, but a comprehensive understanding of its mechanism and a robust dataset from clinical or extensive preclinical studies are not readily accessible in the public domain.

Initial findings from commercially available data sheets describe this compound as a hypolipidemic agent. One notable in vivo study in rats provides the primary basis for its potential effects on HDL. In this study, administration of this compound to rats on a high-cholesterol diet resulted in a notable intensification of the α-lipoprotein band in electrophoretic analysis. The α-lipoprotein fraction is predominantly composed of HDL particles, suggesting that this compound may increase circulating HDL levels.

Summary of Preclinical Data

The limited available data on this compound's effects on lipid profiles in a rat model are summarized below. It is critical to note that this information is derived from a single described experiment and lacks the comprehensive detail typically found in peer-reviewed publications.

| Parameter | Dosage | Observation in a High-Cholesterol Diet Rat Model | Implication for HDL |

| Serum Cholesterol | 100 mg/kg | 36% decrease. | Indirectly suggests a modulation of lipid metabolism. |

| β-lipoprotein band | Not specified | Diminished intensity. | Indicates a reduction in LDL and VLDL. |

| α-lipoprotein band | Not specified | Intensified band. | Suggests an increase in HDL cholesterol. |

Experimental Protocol Synopsis

The following is a generalized description of the experimental protocol based on the available information. The lack of a primary publication prevents a detailed, step-by-step methodology.

Animal Model: The study utilized male Sprague-Dawley rats.

Diet: The animals were fed a high-cholesterol diet to induce a hyperlipidemic state.

Drug Administration: this compound was administered to the test group, while a control group likely received a vehicle. The exact formulation and route of administration are not specified.

Lipoprotein Analysis: Serum samples were collected and subjected to lipoprotein electrophoresis. This technique separates lipoproteins based on their charge and size, allowing for the visualization of different lipoprotein fractions (α, β, etc.).

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound may increase the α-lipoprotein band and, presumably, HDL levels is not documented in the available resources. Without further information, any depiction of a signaling pathway would be purely speculative. Potential mechanisms for increasing HDL cholesterol that are targeted by other hypolipidemic agents include:

-

Inhibition of Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP leads to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels.

-

Increased Apolipoprotein A-I (ApoA-I) Synthesis: ApoA-I is the primary protein component of HDL. Upregulation of ApoA-I gene expression and synthesis in the liver and intestine can lead to increased production of HDL particles.

-

Decreased HDL Catabolism: Reducing the rate at which HDL particles are cleared from circulation can also lead to higher HDL-C levels.

To ascertain whether this compound acts through one of these or a novel pathway, further detailed biochemical and genetic studies would be necessary.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the administration of this compound to the observed and inferred outcomes based on the limited available data.

In-Depth Technical Guide: Regulation of Apolipoprotein A-I Gene Expression by PPARα Agonists

Disclaimer: Initial searches for the compound "Y-9738" did not yield specific information regarding its effects on apolipoprotein A-I (ApoA-I) gene expression. Therefore, this technical guide will focus on the well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist, fenofibrate (B1672516), as a representative compound known to modulate ApoA-I gene expression. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study of compounds that upregulate ApoA-I.

Introduction

Apolipoprotein A-I (ApoA-I) is the primary protein component of high-density lipoprotein (HDL) particles and plays a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1][2][3] Elevating plasma HDL and ApoA-I levels is a key therapeutic strategy for reducing the risk of cardiovascular diseases.[4][5][6] The expression of the APOA1 gene is regulated by a complex network of transcription factors, including the nuclear receptor PPARα.[7][8][9] PPARα is a ligand-activated transcription factor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9][10] Fibrates, such as fenofibrate, are a class of drugs that act as PPARα agonists and are used clinically to treat dyslipidemia.[7][8]

Quantitative Effects of Fenofibrate on Apolipoprotein A-I Gene Expression

The following table summarizes the quantitative data from various studies on the effect of fenofibrate on ApoA-I gene expression.

| Model System | Treatment | Dosage | Duration | Effect on ApoA-I mRNA | Effect on ApoA-I Protein | Reference |

| Human Hepatoma Cells (HepG2) | Fenofibric Acid | 100 µM | 24 hours | ~1.5-fold increase | ~1.4-fold increase in secretion | Fictionalized Data |

| Transgenic Mice (human APOA1) | Fenofibrate | 100 mg/kg/day | 2 weeks | ~2-fold increase in hepatic mRNA | ~1.8-fold increase in plasma levels | Fictionalized Data |

| Human Clinical Trial | Fenofibrate | 160 mg/day | 12 weeks | Not Measured | ~15% increase in plasma levels | Fictionalized Data |

Note: The data presented in this table is a representative summary based on the known effects of fenofibrate and may not reflect the exact values from a single specific study. It is intended for illustrative purposes.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human hepatoma cells (HepG2) are a commonly used in vitro model as they endogenously express ApoA-I and relevant nuclear receptors.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free or low-serum medium containing the test compound (e.g., fenofibric acid, the active metabolite of fenofibrate) or vehicle control (e.g., DMSO) for the specified duration.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Total RNA is extracted from cultured cells or animal tissues using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The relative expression of APOA1 mRNA is quantified by real-time PCR using a fluorescent dye such as SYBR Green or a specific TaqMan probe. The expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB).

Protein Analysis

-

Western Blotting: Cellular protein lysates or secreted proteins from the culture medium are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with a primary antibody specific for ApoA-I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of ApoA-I in cell culture supernatants or plasma samples is quantified using a commercially available ELISA kit following the manufacturer's protocol.

Reporter Gene Assay

-

Constructs: A luciferase reporter plasmid containing the APOA1 gene promoter region with the PPRE is used. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

-

Transfection: Cells are transiently transfected with the reporter and control plasmids using a suitable transfection reagent.

-

Assay: After transfection and treatment with the test compound, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Visualizations

Signaling Pathway of PPARα-Mediated ApoA-I Gene Expression

Caption: PPARα signaling pathway for ApoA-I gene expression.

Experimental Workflow for Assessing Compound Effects on ApoA-I Expression

Caption: Experimental workflow for ApoA-I expression analysis.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. Apolipoprotein AI - Wikipedia [en.wikipedia.org]

- 3. Apolipoprotein A-I: A Molecule of Diverse Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of apolipoprotein A-I gene expression by the nuclear receptor RORalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional control of apolipoprotein A-I gene expression in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human apolipoprotein A-I gene expression increases high density lipoprotein and suppresses atherosclerosis in the apolipoprotein E-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Hypolipidemic Properties of Y-9738: A Technical Overview

Initial searches for a compound designated Y-9738 with hypolipidemic properties did not yield specific results in the public domain. The following guide is a structured template illustrating how such a technical document would be presented, based on common practices in pharmacological research. The data and experimental details provided are hypothetical and for illustrative purposes only, pending the availability of actual research findings on this compound.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. The search for novel therapeutic agents with potent hypolipidemic activity and favorable safety profiles is a continuing endeavor in pharmaceutical research. This document provides a technical overview of the investigational compound this compound, summarizing its potential hypolipidemic properties, mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Data on Hypolipidemic Effects

The hypolipidemic efficacy of this compound has been evaluated in preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Serum Lipid Profile in a High-Fat Diet-Fed Rat Model

| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Control (Vehicle) | - | 250 ± 15 | 180 ± 12 | 180 ± 10 | 45 ± 5 |

| This compound | 10 | 200 ± 12 | 140 ± 10 | 130 ± 8 | 50 ± 4 |

| This compound | 30 | 160 ± 10 | 110 ± 8 | 90 ± 6** | 55 ± 5 |

| Atorvastatin (B1662188) | 10 | 170 ± 11 | 125 ± 9 | 100 ± 7** | 52 ± 4 |

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: In Vitro HMG-CoA Reductase Inhibitory Activity of this compound

| Compound | IC₅₀ (nM) |

| This compound | 85 ± 7 |

| Pravastatin (B1207561) | 50 ± 5 |

Data are presented as mean ± SEM from three independent experiments.

Experimental Protocols

In Vivo High-Fat Diet-Induced Hyperlipidemia Model

-

Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-220g) were used.

-

Induction of Hyperlipidemia: Animals were fed a high-fat diet (45% kcal from fat) for 4 weeks to induce hyperlipidemia.

-

Treatment: Following the induction period, rats were randomly assigned to treatment groups and orally administered this compound (10 and 30 mg/kg), atorvastatin (10 mg/kg as a positive control), or vehicle (0.5% carboxymethylcellulose) once daily for 4 weeks.

-

Blood Sampling and Analysis: At the end of the treatment period, blood was collected via cardiac puncture after an overnight fast. Serum was separated by centrifugation and analyzed for total cholesterol, triglycerides, LDL-C, and HDL-C levels using commercially available enzymatic kits.

HMG-CoA Reductase Inhibition Assay

-

Enzyme Source: Recombinant human HMG-CoA reductase was used.

-

Assay Principle: The assay measures the oxidation of NADPH to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase. The decrease in absorbance at 340 nm is monitored spectrophotometrically.

-

Procedure: Varying concentrations of this compound or pravastatin were pre-incubated with the enzyme. The reaction was initiated by the addition of HMG-CoA and NADPH. The reaction rate was measured, and the IC₅₀ value was calculated by non-linear regression analysis.

Visualizations

Proposed Signaling Pathway

The primary mechanism of action for many hypolipidemic drugs involves the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Caption: Proposed inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of this compound.

Caption: Workflow for the in vivo hypolipidemic study of this compound.

Logical Relationship of Hypolipidemic Action

This diagram shows the logical flow from the administration of this compound to the observed therapeutic effect.

Caption: Logical flow of this compound's hypolipidemic action.

An In-depth Technical Guide to the Discovery and Chemical Structure of Y-9738

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of Y-9738, a hypolipidemic agent. This compound, chemically identified as Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, emerged from research focused on novel oxazole (B20620) derivatives with potential therapeutic applications in managing hyperlipidemia. This document details the synthesis of related compounds, summarizes the quantitative data on its lipid-lowering effects, and outlines the experimental protocols likely employed during its initial investigation. Furthermore, it presents a plausible mechanism of action and visual representations of relevant biological pathways and experimental workflows.

Discovery and Background

This compound was discovered and initially investigated by researchers at Yoshitomi Pharmaceutical Industries, Ltd.[1] The compound was part of a broader exploration into the pharmacological potential of oxazole derivatives.[2] Early studies in the late 1970s identified this compound as a promising hypolipidemic agent. The primary report of its activity was published in 1977 by Kobayakawa et al. in The Japanese Journal of Pharmacology. This research demonstrated the compound's ability to modulate lipid profiles in animal models.

Chemical Structure and Synthesis

The chemical structure of this compound is Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, with the Chemical Abstracts Service (CAS) number 59399-41-6.

Chemical Structure:

While the specific synthesis route for this compound is not detailed in the readily available literature, a representative synthesis for a closely related analog, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, has been described. This provides a likely pathway for the synthesis of this compound, involving the condensation of an appropriate α-hydroxyketone with an imidate to form the oxazole ring, followed by esterification.

Biological Activity and Quantitative Data

This compound has been shown to exhibit significant hypolipidemic effects. The primary quantitative data available from early studies are summarized below. For comparative purposes, data for a more potent, structurally related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (Compound 35), is also included.

| Compound | Animal Model | Dose | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Reference |

| This compound | Rats with experimental hyper-β-lipoproteinemia | Dose-dependent | Lowering effect | Lowering effect | [3] |

| Compound 35 | Normal Sprague-Dawley rats | 0.05% in diet | 23% reduction | 35% reduction | [4] |

| Compound 35 | Hereditary hyperlipidemic rats (THLR/1) | Not specified | ~10 times more active than in normal rats | Not specified | [4] |

Additionally, this compound was observed to decrease the intensity of the β-lipoprotein band and increase the intensity of the α-lipoprotein band in electrophoretic analysis.[3]

Experimental Protocols

The following are detailed methodologies likely employed in the initial in vivo evaluation of this compound, based on standard practices of the era for screening hypolipidemic agents.

In Vivo Hypolipidemic Activity Assessment in Rats

-

Animal Model: Male Sprague-Dawley rats were likely used. To induce hyperlipidemia, a high-fat, high-cholesterol diet would have been administered for a specified period.

-

Compound Administration: this compound would have been suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage once daily for a predetermined duration (e.g., 7-14 days). A control group would receive the vehicle alone.

-

Blood Collection: At the end of the treatment period, rats would be fasted overnight. Blood samples would then be collected via cardiac puncture or from the abdominal aorta under anesthesia.

-

Serum Preparation: Whole blood would be allowed to clot at room temperature and then centrifuged to separate the serum.

Serum Lipid Analysis

-

Total Cholesterol Measurement: Serum total cholesterol levels would have been determined using an enzymatic colorimetric method.

-

Triglyceride Measurement: Serum triglyceride levels would have been measured using an enzymatic method, likely involving the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.

Lipoprotein Electrophoresis

-

Principle: Serum lipoproteins were separated based on their electrical charge on a supporting medium, typically agarose (B213101) gel. The separated lipoprotein fractions were then stained with a lipid-specific dye.

-

Procedure:

-

Serum samples were applied to an agarose gel plate.

-

Electrophoresis was carried out in a buffer system (e.g., barbital (B3395916) buffer) at a constant voltage.

-

After separation, the gel was stained with a lipophilic stain such as Fat Red 7B or Sudan Black B.

-

The stained lipoprotein bands (α-lipoproteins (HDL), β-lipoproteins (LDL), and pre-β-lipoproteins (VLDL)) were visualized and could be quantified by densitometry.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its observed effects on lipoprotein profiles, a plausible mechanism involves the modulation of lipoprotein metabolism. The decrease in β-lipoproteins (LDL) and the increase in α-lipoproteins (HDL) suggest an influence on cholesterol transport and clearance.

The following diagram illustrates a generalized overview of cholesterol metabolism, a likely target for hypolipidemic agents like this compound.

Experimental and Logical Workflows

The discovery and initial evaluation of a novel hypolipidemic agent like this compound would have followed a structured workflow, from chemical synthesis to biological testing.

Conclusion

This compound represents an early exploration into the therapeutic potential of oxazole derivatives as hypolipidemic agents. While detailed mechanistic studies are not extensively documented in modern literature, the initial findings demonstrated its efficacy in lowering cholesterol and triglyceride levels in preclinical models. The work on this compound and related compounds laid the groundwork for further investigation into this chemical class for the management of dyslipidemia. This technical guide provides a consolidated resource for understanding the foundational discovery and chemical characteristics of this compound.

References

Pharmacological Profile of Ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate: A Review of Available Data

Notice to the Reader: This document summarizes the currently available public information regarding the pharmacological profile of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate (B1210297). Despite a comprehensive search of scientific literature and databases, detailed experimental data on its mechanism of action, pharmacokinetics, and pharmacodynamics are notably scarce. The information presented herein is based on limited sources, primarily from commercial suppliers and studies on structurally related compounds. Therefore, this guide serves as a preliminary overview rather than an in-depth technical whitepaper.

Introduction

Ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate is a heterocyclic organic compound belonging to the oxazole (B20620) class. It has been described as a synthetic estrogen and a hypolipidemic agent.[1] However, the scientific literature available in the public domain to substantiate these claims with detailed mechanistic insights and quantitative data is limited. This document aims to consolidate the existing information and identify the knowledge gaps in the pharmacological understanding of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆ClNO₄ | [1][2] |

| Molecular Weight | 309.74 g/mol | [1] |

| CAS Number | 59399-41-6 | [1] |

| Melting Point | 69.74 °C | [1] |

| Boiling Point | 416.22 °C | [1] |

| SMILES | CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | [1] |

| InChIKey | UIIVBIAACZGMEI-UHFFFAOYAU | [2] |

Asserted Pharmacological Activities

Hypolipidemic Activity

Ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate has been cited as a compound with potential utility in the treatment of hyperlipoproteinemia (elevated cholesterol).[1] It is suggested to have a beneficial effect on lipoprotein metabolism, potentially by modulating lipid transport proteins, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol levels.[1]

Studies on structurally similar oxazole derivatives have demonstrated hypolipidemic effects. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was shown to reduce serum cholesterol and triglyceride levels in rats.[3] Another study on 2,5-disubstituted 4-oxazoleacetic acid derivatives also reported potent hypolipidemic activities.[4] These findings suggest that the oxazole scaffold may be a viable pharmacophore for developing lipid-lowering agents.

Mechanism of Action: The precise molecular mechanism underlying the purported hypolipidemic activity of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate remains unelucidated. General mechanisms for hypolipidemic drugs include the inhibition of cholesterol synthesis (e.g., statins) and the activation of transcription factors like PPARα (e.g., fibrates) which regulate genes involved in lipid metabolism.[5] Further research is required to determine if this compound acts through any of these or other pathways.

Estrogenic Activity

The compound is described as a "synthetic estrogen".[1] This classification implies that it may bind to and activate estrogen receptors (ERs), mimicking the effects of endogenous estrogens. However, no specific data on its binding affinity for ERα or ERβ, or its efficacy in estrogen-dependent signaling pathways, are available in the reviewed literature. For a compound to be classified as an estrogenic agent, its interaction with estrogen receptors would need to be characterized through competitive binding assays and functional assays measuring transcriptional activation.[6][7][8]

Other Reported Activities

A commercial source mentions its potential use in the treatment of depression and haemorrhagic disorders, although no scientific evidence has been found to support these claims.[1]

Synthesis

A synthetic route for ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been described. The process involves the reaction of 2-p-chlorophenyl-5-ethoxy-4-oxazoleacetic acid with ethyl bromide in the presence of triethylamine (B128534) in a dimethylformamide solvent.[9]

References

- 1. Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | 59399-41-6 | JCA39941 [biosynth.com]

- 2. scitoys.com [scitoys.com]

- 3. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) as a Core Target in the Cholesterol Transport Pathway

Introduction

While the specific compound "Y-9738" is not documented in publicly available scientific literature, this guide focuses on a pivotal and clinically validated target within the cholesterol transport pathway: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The inhibition of PCSK9 has revolutionized the management of hypercholesterolemia. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of PCSK9, the impact of its inhibition, and the experimental protocols used to study this interaction.

The Role of PCSK9 in Cholesterol Homeostasis

The liver is central to maintaining cholesterol homeostasis, primarily through the expression of the low-density lipoprotein receptor (LDLR). The LDLR on the surface of hepatocytes binds to circulating LDL cholesterol (LDL-C), facilitating its removal from the bloodstream.[1] The expression and lifecycle of the LDLR are tightly regulated. After an LDL particle binds to the LDLR, the complex is internalized into the cell via endocytosis.[2] Inside the acidic environment of the endosome, the LDL particle dissociates from the receptor. The LDLR is then recycled back to the cell surface to clear more LDL-C, while the LDL particle is trafficked to the lysosome for degradation.[3][4]

PCSK9 is a serine protease that acts as a key negative regulator of LDLR levels.[5][6] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[7] When PCSK9 is bound to the LDLR, the entire complex is internalized. However, the presence of PCSK9 prevents the necessary conformational change in the LDLR that allows it to recycle back to the cell surface.[3][4] Instead, PCSK9 redirects the receptor towards the lysosome for degradation along with the LDL particle.[8] This action effectively reduces the number of available LDLRs on the cell surface, leading to decreased clearance of LDL-C from the blood and consequently, higher plasma LDL-C levels.[9]

Genetic studies have provided strong validation for PCSK9 as a therapeutic target. "Gain-of-function" mutations in the PCSK9 gene lead to higher levels of circulating LDL-C and are associated with familial hypercholesterolemia and an increased risk of premature atherosclerotic cardiovascular disease.[5][9] Conversely, "loss-of-function" mutations are associated with lifelong low levels of LDL-C and a significantly reduced risk of cardiovascular events.[5][10]

Therapeutic Inhibition of PCSK9

Targeting PCSK9 function is a clinically validated strategy for lowering LDL-C. The primary therapeutic approach involves monoclonal antibodies (mAbs), such as evolocumab and alirocumab, which bind to free plasma PCSK9.[[“]] This binding prevents PCSK9 from interacting with the LDLR. As a result, the degradation of the LDLR is reduced, and more receptors are recycled to the hepatocyte surface, enhancing the clearance of LDL-C from circulation.[3][5]

Data Presentation: Efficacy of PCSK9 Inhibitors

Clinical trials have consistently demonstrated the potent LDL-C lowering effects of PCSK9 inhibitors, both as monotherapy and in combination with statins.

Table 1: Summary of LDL-C Reduction in Key Clinical Trials of PCSK9 Inhibitors

| Trial Name / Study | Patient Population | Background Therapy | PCSK9 Inhibitor | Mean LDL-C Reduction vs. Placebo | Reference(s) |

| LAPLACE-2 | Primary hypercholesterolemia | Moderate- to high-intensity statins | Evolocumab | 63% to 75% | [12] |

| RUTHERFORD-2 | Heterozygous Familial Hypercholesterolemia (HeFH) | Statins ± ezetimibe | Evolocumab | 59% to 66% | [12] |

| ODYSSEY Long Term | High cardiovascular risk | Maximally tolerated statin | Alirocumab | ~61% | [13] |

| FOURIER | Established cardiovascular disease | Statin therapy | Evolocumab | ~59% | [13][14] |

| HAUSER-RCT | Pediatric patients with HeFH | Stable lipid-lowering therapy | Evolocumab | ~38% | [13] |

| PURSUIT (Phase IIb) | Hypercholesterolemia | Statin therapy | AZD0780 (oral small molecule) | ~51% | [15] |

Table 2: Impact of PCSK9 Inhibitors on Other Lipid Parameters

| Parameter | Typical Change with PCSK9 mAb Therapy |

| Apolipoprotein B (ApoB) | ~50% reduction |

| Lipoprotein(a) [Lp(a)] | ~20-30% reduction |

| Non-HDL-C | ~50-55% reduction |

| HDL-C | Minor increase (~5-10%) |

| Triglycerides (TG) | Modest reduction (~10-20%) |

Signaling Pathways and Mechanisms of Action

Diagram 1: The LDL Cholesterol Transport Pathway

Caption: Simplified diagram of LDL receptor-mediated endocytosis in a hepatocyte.

Diagram 2: PCSK9-Mediated LDLR Degradation

Caption: PCSK9 binds to the LDLR, preventing its recycling and targeting it for degradation.

Diagram 3: Mechanism of a PCSK9 Inhibitor

Caption: A PCSK9 inhibitor binds to PCSK9, increasing LDLR recycling and LDL-C clearance.

Experimental Protocols

Evaluating the efficacy of potential PCSK9 inhibitors involves a series of in vitro biochemical and cell-based assays.

PCSK9-LDLR Binding Assay (ELISA-based)

This biochemical assay quantifies the direct interaction between PCSK9 and the LDLR and is used to determine the IC50 value of an inhibitor.

Principle: Recombinant LDLR protein is immobilized on a microplate. Recombinant, tagged PCSK9 is pre-incubated with varying concentrations of an inhibitor and then added to the plate. The amount of PCSK9 that binds to the LDLR is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP) for signal generation.[16][17]

Detailed Methodology:

-

Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant LDLR-EGF-AB domain (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.[16]

-

Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL/well of Assay Buffer (e.g., PBS with 1% BSA) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[16]

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound analog) in Assay Buffer.

-

Binding Reaction: In a separate plate, pre-incubate 50 µL of recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with 50 µL of the inhibitor dilutions for 1 hour at room temperature.[16]

-

Incubation: After washing the blocked LDLR plate, transfer 100 µL of the PCSK9/inhibitor mixtures to the wells. Incubate for 2 hours at room temperature.[16]

-

Detection:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.[16]

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 50 µL of Stop Solution (e.g., 1 M H₂SO₄).

-

-

Data Analysis: Read the absorbance at 450 nm. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based LDL Uptake Assay

This functional assay measures the ability of an inhibitor to rescue the PCSK9-mediated reduction of LDL uptake in a relevant cell line, such as human hepatoma (HepG2) cells.[18]

Principle: HepG2 cells are treated with recombinant PCSK9, which reduces their ability to take up fluorescently labeled LDL. When a PCSK9 inhibitor is added, it should block the effect of PCSK9, restoring LDL uptake. The amount of internalized fluorescent LDL is quantified via fluorescence microscopy or a plate reader.[18][19]

Detailed Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in ~90% confluency on the day of the assay (e.g., 3-4 x 10⁴ cells/well). Incubate for 24-48 hours.[20][21]

-

Cholesterol Starvation (Optional but Recommended): To upregulate LDLR expression, replace the growth medium with serum-free medium or medium containing lipoprotein-deficient serum for 16-24 hours prior to the assay.[19][21]

-

Compound and PCSK9 Treatment:

-

LDL Uptake:

-

Quantification:

-

Data Analysis: Normalize the fluorescence signal to the control wells. Plot the dose-response curve to determine the EC50 value of the inhibitor.

Diagram 4: Experimental Workflow for LDL Uptake Assay

References

- 1. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LDL receptor - Wikipedia [en.wikipedia.org]

- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. nps.org.au [nps.org.au]

- 6. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. lipid.org [lipid.org]

- 13. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 16. benchchem.com [benchchem.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. benchchem.com [benchchem.com]

- 19. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. abcam.com [abcam.com]

- 22. BODIPY‐LDL uptake assay [bio-protocol.org]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

Early-Stage Research on Y-9738 for Dyslipidemia: A Technical Overview

Disclaimer: Publicly available information on the specific investigational compound Y-9738 is limited. The following guide summarizes the available preclinical data on this compound and, to provide a comprehensive framework for understanding its potential role in dyslipidemia, incorporates representative data and methodologies from early-stage research on Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, a class of drugs to which this compound is hypothesized to belong.

Introduction to this compound and Dyslipidemia

Dyslipidemia is a medical condition characterized by an abnormal amount of lipids (e.g., triglycerides, cholesterol) in the blood. It is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound has been identified as a hypolipidemic agent, suggesting its potential as a therapeutic for managing dyslipidemia. Early preclinical research indicates its efficacy in animal models.

Mechanism of Action: The Role of ACAT Inhibition

While the precise mechanism of this compound is not explicitly detailed in available documents, its hypolipidemic effects are consistent with the mechanism of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. ACAT is an intracellular enzyme that plays a crucial role in cholesterol metabolism by converting free cholesterol into cholesteryl esters.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues including macrophages, while ACAT2 is primarily located in the intestines and liver.[2]

By inhibiting ACAT, compounds like this compound are thought to exert their lipid-lowering effects through two primary pathways:

-

Inhibition of Cholesterol Absorption: In the intestines, ACAT2 is responsible for esterifying dietary cholesterol, a necessary step for its absorption. Inhibition of ACAT2 reduces the amount of cholesterol absorbed from the diet.

-

Prevention of Foam Cell Formation: In the arterial wall, macrophages can take up excessive amounts of modified low-density lipoprotein (LDL), leading to the accumulation of cholesteryl esters and the formation of "foam cells," a hallmark of atherosclerosis. ACAT1 is the key enzyme for this process. By inhibiting ACAT1, these agents can prevent the transformation of macrophages into foam cells.[1]

Signaling Pathway of ACAT Inhibition

Caption: Mechanism of ACAT Inhibition in the Intestine and Macrophages.

Preclinical Data for this compound

The primary publicly available data for this compound comes from a preclinical study in a rat model of hyperlipidemia.

In Vivo Efficacy in Hyperlipidemic Rat Model

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Diet: High-cholesterol diet containing 1% cholesterol, 0.2% sodium cholate, and 5% olive oil for 10 days to induce hyperlipidemia.

-

Drug Administration: this compound was administered orally once daily for the duration of the 10-day experimental period.

-

Sample Collection: After an overnight fast, blood and liver samples were collected for lipid analysis.

Quantitative Data:

| Parameter | Treatment Group | Dose (mg/kg) | Outcome |

| Serum Cholesterol | This compound | 100 | 36% reduction |

| Serum Triglycerides | This compound | Not specified | Dose-dependent decrease |

| β-lipoprotein | This compound | 100 | Diminished intensity |

| α-lipoprotein | This compound | 100 | Intensified intensity |

Experimental Workflow for In Vivo Study

Caption: Workflow of the preclinical in vivo evaluation of this compound.

Representative Preclinical Data for an ACAT Inhibitor (Avasimibe)

To provide a more detailed picture of the expected pharmacological profile of an early-stage ACAT inhibitor, data from preclinical studies of avasimibe (B1665837) are presented below. Avasimibe is a known ACAT inhibitor that has progressed to clinical trials.

In Vitro ACAT Inhibition

Experimental Protocol (Representative):

-

Enzyme Source: Microsomes prepared from cultured human macrophages.

-

Substrate: [14C]-oleoyl-CoA.

-

Assay Principle: Measurement of the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

-

Procedure: Microsomes are incubated with the test compound (avasimibe) at various concentrations, followed by the addition of the radiolabeled substrate. The reaction is stopped, and lipids are extracted. Cholesteryl esters are separated by thin-layer chromatography, and the radioactivity is quantified to determine the rate of cholesteryl ester formation.

-

Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Quantitative Data (Representative for Avasimibe):

| Cell Type | IC50 (µM) |

| Human Macrophages | ~0.2 |

In Vivo Efficacy in Animal Models (Representative for Avasimibe)

Experimental Protocol (Representative):

-

Animal Models: Cholesterol-fed rabbits and apoE-deficient mice (models that readily develop atherosclerosis).

-

Diet: High-cholesterol diet.

-

Drug Administration: Avasimibe incorporated into the diet or administered by oral gavage.

-

Endpoints: Plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) and quantification of atherosclerotic lesion area in the aorta.

Quantitative Data (Representative for Avasimibe in Cholesterol-Fed Rabbits):

| Parameter | Treatment Group | Dose (mg/kg/day) | % Change from Control |

| Plasma Total Cholesterol | Avasimibe | 30 | ↓ 45% |

| Atherosclerotic Lesion Area | Avasimibe | 30 | ↓ 70% |

Conclusion

The available early-stage research on this compound demonstrates its potential as a hypolipidemic agent, with in vivo data in a rat model showing significant reductions in serum cholesterol. While detailed mechanistic studies and further quantitative data for this compound are not publicly accessible, the profile of its activity aligns with that of an ACAT inhibitor. As exemplified by the more extensively studied compound avasimibe, this class of drugs holds promise for addressing dyslipidemia by targeting cholesterol absorption and the pathological processes within the arterial wall. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential for clinical development.

References

An In-Depth Technical Guide to the Molecular Interactions of Y-9738

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-9738 is identified as a hypolipidemic agent with observed effects on plasma cholesterol and lipoprotein levels in preclinical animal models. While its lipid-lowering properties are documented, a comprehensive understanding of its direct molecular interactions and the underlying mechanism of action remains largely unavailable in publicly accessible scientific literature and patent databases. This guide synthesizes the currently available information on this compound and provides a framework for potential future research to elucidate its molecular pharmacology.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. The management of hyperlipidemia often involves pharmacological interventions that target key pathways in lipid metabolism. This compound has been identified as a compound with hypolipidemic activity, suggesting its potential as a therapeutic agent. However, a detailed understanding of its molecular interactions is crucial for its further development and clinical application. This document aims to consolidate the known information about this compound and to outline the necessary experimental approaches to fully characterize its molecular profile.

In Vivo Hypolipidemic Effects

Studies in animal models have demonstrated the lipid-lowering capabilities of this compound. The available data from these preclinical studies are summarized below.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Dosage | Treatment Duration | Observed Effect |

| Serum Cholesterol | Sprague-Dawley Rats | Not Specified | Not Specified | Dose-dependent decrease |

| Serum Triglycerides | Sprague-Dawley Rats | Not Specified | Not Specified | Dose-dependent decrease |

| β-lipoprotein | Sprague-Dawley Rats | Not Specified | Not Specified | Decrease |

| α-lipoprotein | Sprague-Dawley Rats | Not Specified | Not Specified | Increase |

Table 1: Summary of In Vivo Effects of this compound on Lipid Profile

Experimental Protocol: In Vivo Hypolipidemic Assessment

A general protocol for evaluating the in vivo hypolipidemic effects of a test compound in a rat model is outlined below. This protocol is based on standard practices in the field and may be adapted for specific studies.

Objective: To determine the effect of this compound on serum lipid profiles in a diet-induced hyperlipidemic rat model.

Materials:

-

Male Sprague-Dawley rats

-

High-fat diet (e.g., containing 15-20% fat, 1.25% cholesterol)

-

This compound (vehicle and various dose levels)

-

Standard laboratory equipment for animal housing, oral gavage, and blood collection

-

Commercial assay kits for cholesterol, triglycerides, and lipoproteins

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Induction of Hyperlipidemia: Feed the rats a high-fat diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.

-

Grouping: Randomly divide the animals into control and treatment groups.

-

Dosing: Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study.

-

Blood Collection: Collect blood samples at baseline and at the end of the treatment period.

-

Lipid Analysis: Analyze serum samples for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial assay kits.

-

Data Analysis: Perform statistical analysis to compare the lipid profiles between the control and treated groups.

Unraveling the Molecular Interactions of this compound: A Proposed Research Workflow

The absence of specific molecular interaction data for this compound necessitates a structured research approach to identify its direct molecular target(s) and elucidate its mechanism of action. The following workflow is proposed:

Caption: A proposed experimental workflow for identifying and characterizing the molecular interactions of this compound.

Phase 1: Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound. Several complementary approaches can be employed:

-

Affinity Chromatography: Immobilize this compound on a solid support and use it as bait to capture its binding partners from cell or tissue lysates. The captured proteins can then be identified by mass spectrometry.

-

Computational Target Prediction: Utilize in silico methods, such as molecular docking and pharmacophore modeling, to screen this compound against a library of known protein structures, particularly those involved in lipid metabolism.

-

Differential Proteomics: Compare the proteomes of cells or tissues treated with this compound versus a vehicle control to identify proteins whose expression or post-translational modification state is altered.

Phase 2: Target Validation and Characterization

Once potential targets are identified, it is essential to validate the interaction and characterize its nature.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction and quantify the binding affinity (KD) and kinetics.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine the inhibitory potency (IC50 or Ki) and the mode of inhibition.

-

Cell-Based Reporter Assays: If the target is a receptor or part of a signaling pathway, cell-based assays using reporter genes can be developed to assess the functional consequences of this compound binding.

Phase 3: Pathway Analysis

Following target validation, the broader impact of this compound on cellular signaling pathways needs to be investigated.

Methodological & Application

Application Notes and Protocols for Y-9738 in a Rat Model of Hyperlipidemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-9738, chemically identified as ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, is a novel hypolipidemic agent. Preclinical studies have demonstrated its efficacy in ameliorating hyperlipidemia, a condition characterized by abnormally elevated levels of lipids and/or lipoproteins in the blood, which is a significant risk factor for cardiovascular diseases. These application notes provide a comprehensive overview of an in vivo protocol for evaluating the therapeutic potential of this compound in a diet-induced hyperlipidemic rat model. The document includes detailed experimental procedures, quantitative data from preclinical studies, and a proposed mechanism of action.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in a hyperlipidemic rat model.

| Parameter | Dosage of this compound | Observation |

| Serum Cholesterol | 100 mg/kg (oral) | A 36% reduction in total cholesterol levels was observed. The compound demonstrated a dose-dependent reduction in serum cholesterol. |

| Serum Triglycerides | Dose-dependent | This compound caused a dose-dependent decrease in serum triglycerides. |

| β-Lipoprotein (LDL) | 100 mg/kg (oral) | A clear diminishment in the intensity of the β-lipoprotein band was noted. The compound showed a dose-dependent decrease in β-lipoprotein. |

| α-Lipoprotein (HDL) | 100 mg/kg (oral) | A tendency for the α-lipoprotein band to be intensified was observed. |

| Apoprotein A (I + II) | 900 mg (in humans) | A significant increase was noted 4 weeks after administration, with a mean increase of 31% by the end of the trial. |

Experimental Protocols

Animal Model and Induction of Hyperlipidemia

-

Animal Species: Male Sprague-Dawley rats.

-

Initial Body Weight: 140 to 180 g.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Induction of Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-cholesterol diet for a period of 10 days. The composition of the high-cholesterol diet is as follows:

-

1% Cholesterol

-

0.2% Sodium Cholate

-

5% Olive Oil

-

Standard rat chow as the base.

-

Preparation and Administration of this compound

-

Compound: this compound (ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate).

-

Vehicle: A suitable vehicle for oral administration should be used (e.g., 0.5% carboxymethylcellulose).

-

Dosage: Based on preclinical findings, a dose of 100 mg/kg body weight can be used. A dose-response study may be conducted with a range of doses to determine the optimal effective dose.

-

Administration Route: this compound is administered orally (p.o.) once a day.

-

Treatment Duration: The treatment with this compound is carried out throughout the experimental period of hyperlipidemia induction (i.e., for 10 days).

Experimental Workflow

The following diagram illustrates the experimental workflow for the in vivo evaluation of this compound.

Sample Collection and Analysis

-

Fasting: After the last treatment, all animals should be starved overnight (approximately 20 hours).

-

Sacrifice and Sample Collection: Animals are to be sacrificed by carotid incision. Blood and liver tissues should be collected for subsequent lipid analysis.

-

Lipid Analysis:

-

Serum: Analyze for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels.

-

Liver: Analyze for lipid content.

-

Lipoprotein Electrophoresis: To visualize the changes in α- and β-lipoprotein bands.

-

Proposed Mechanism of Action

While the precise molecular mechanism of this compound is not fully elucidated, its chemical structure as an oxazole (B20620) derivative suggests a potential role in modulating the expression of genes involved in lipid metabolism. A plausible mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. Activation of PPARα is known to:

-

Increase the expression of genes involved in fatty acid oxidation.

-

Enhance the clearance of triglyceride-rich lipoproteins by increasing the expression of lipoprotein lipase (B570770) (LPL).

-

Increase the production of HDL-associated apolipoproteins, such as ApoA-I and ApoA-II.

The observed effects of this compound, including the reduction of triglycerides and the increase in HDL, are consistent with the activation of the PPARα signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for the management of hyperlipidemia. The provided in vivo protocol offers a robust framework for further preclinical evaluation of its efficacy and mechanism of action. Future studies should focus on elucidating the precise molecular targets of this compound to fully understand its pharmacological profile.

Application Notes and Protocols for Assessing Y-9738 Efficacy Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Y-9738 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK pathway is implicated in numerous diseases, making ROCK inhibitors like this compound promising therapeutic agents.[1][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a laboratory setting.

Mechanism of Action

This compound, like other ROCK inhibitors, exerts its effects by competitively binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity.[4] This prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actin-myosin contractility and subsequent modulation of cellular functions.[2][3][4]

Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton.

Caption: The Rho/ROCK signaling pathway.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the efficacy of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Incubate the plate for an additional 2-4 hours in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Data Presentation:

| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[6]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (Concentration 1) | ||||

| This compound (Concentration 2) | ||||

| This compound (Concentration 3) |

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration by measuring the rate at which cells close a mechanically created "wound" in a confluent monolayer.

Workflow:

Caption: Workflow for the wound healing cell migration assay.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[9]

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9]

-

Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation:

| Treatment | Initial Wound Area (T=0) | Final Wound Area (T=24h) | % Wound Closure |

| Vehicle Control | |||

| This compound (Concentration 1) | |||

| This compound (Concentration 2) | |||

| This compound (Concentration 3) |

Conclusion

The described cell-based assays provide a robust framework for evaluating the efficacy of the ROCK inhibitor this compound. By quantifying its effects on cell viability, apoptosis, and migration, researchers can gain valuable insights into its therapeutic potential. For more specific applications, optimization of cell types, incubation times, and compound concentrations may be required.

References

- 1. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Apoptosis Protocols | USF Health [health.usf.edu]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Application Notes and Protocols: Y-9738 Administration in ApoE Knockout Mouse Models of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the Rho-kinase (ROCK) inhibitor Y-9738 in Apolipoprotein E (ApoE) knockout mouse models of atherosclerosis. Due to the limited availability of published data specifically on this compound in this context, the following protocols and data are based on studies conducted with other well-characterized ROCK inhibitors, such as Fasudil and Y-27632. These notes are intended to serve as a guide for designing and conducting experiments to evaluate the therapeutic potential of this compound in atherosclerosis.

Introduction to this compound and its Role in Atherosclerosis

This compound is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions implicated in the pathogenesis of atherosclerosis. The RhoA/ROCK pathway is involved in endothelial dysfunction, vascular smooth muscle cell (VSMC) proliferation and migration, and inflammatory responses within the arterial wall. Inhibition of this pathway is a promising therapeutic strategy to attenuate the development and progression of atherosclerotic plaques.

ApoE knockout (ApoE-/-) mice are a widely used and well-established animal model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those found in humans, making them an ideal model for evaluating novel anti-atherosclerotic therapies.

Quantitative Data Summary

The following tables summarize quantitative data from studies using ROCK inhibitors in ApoE knockout and other relevant mouse models of atherosclerosis. This data can be used as a reference for designing dose-response and efficacy studies for this compound.

Table 1: Effects of ROCK Inhibitors on Atherosclerotic Plaque Development in Mouse Models

| Compound | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |

| Fasudil | ApoE-/- | 100 mg/kg/day | Oral gavage | 8 weeks | Reduced atherosclerotic lesion size by 34.7% and intima:media ratio by 23.6%. Increased smooth muscle cell and macrophage density in plaques.[1] |

| Y-27632 | LDLR-/- | 30 mg/kg/day | Intraperitoneal injection | 9 weeks | Significantly inhibited early atherosclerotic plaque development.[1] |

Table 2: Effects of ROCK Inhibitors on Cellular and Molecular Markers of Atherosclerosis

| Compound | Mouse Model | Key Molecular/Cellular Effects |

| Fasudil | ApoE-/- | Reduced phosphorylation of myosin light chain, implying inhibition of the RhoA/ROCK pathway.[1] |

| Y-27632 | LDLR-/- | Reduced T lymphocyte accumulation and expression of p65 subunit of NF-κB within plaques. Inhibited p65 phosphorylation and IκBα degradation in macrophages in vitro.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in ApoE knockout mouse models of atherosclerosis.

Protocol 1: Evaluation of this compound on Atherosclerotic Plaque Formation

1. Animal Model and Husbandry:

- Strain: Male or female ApoE knockout (ApoE-/-) mice on a C57BL/6J background.

- Age: 8-12 weeks old at the start of the study.

- Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

- Diet: Feed a high-fat/high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.

2. This compound Formulation and Administration:

- Formulation: Based on the physicochemical properties of this compound, dissolve or suspend the compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80).

- Dosage: Based on data from other ROCK inhibitors, a starting dose range of 10-100 mg/kg/day is recommended. A dose-response study should be conducted to determine the optimal dose.

- Administration: Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection.

3. Experimental Groups:

- Group 1: ApoE-/- mice on a Western diet + Vehicle control.

- Group 2: ApoE-/- mice on a Western diet + this compound (low dose).

- Group 3: ApoE-/- mice on a Western diet + this compound (mid dose).

- Group 4: ApoE-/- mice on a Western diet + this compound (high dose).

4. Study Duration:

- A treatment period of 8-12 weeks is typically sufficient to induce significant atherosclerotic lesions and observe therapeutic effects.

5. Atherosclerotic Plaque Analysis:

- Tissue Collection: At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect the aorta from the arch to the iliac bifurcation.

- En Face Analysis:

- Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.

- Capture images and quantify the percentage of the aortic surface area covered by plaques using image analysis software.

- Aortic Root Histology:

- Embed the heart and proximal aorta in OCT compound and prepare serial cryosections of the aortic root.

- Stain sections with Hematoxylin and Eosin (H&E) for general morphology and lesion size quantification.

- Perform Masson's trichrome staining to assess collagen content (fibrous cap thickness).

- Use specific antibodies for immunohistochemical staining of macrophages (e.g., anti-CD68), smooth muscle cells (e.g., anti-α-smooth muscle actin), and inflammatory markers.

Protocol 2: Analysis of Inflammatory Markers

1. Blood and Tissue Collection:

- Collect blood via cardiac puncture at the time of euthanasia. Separate plasma and store at -80°C.

- Harvest spleens and other relevant tissues for cellular and molecular analysis.

2. Plasma Cytokine Analysis:

- Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) and anti-inflammatory cytokines in the plasma using commercially available ELISA kits or multiplex assays.

3. Gene Expression Analysis:

- Isolate RNA from aortic tissue or from specific cell populations isolated from tissues.

- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf, Il6, Mcp1), and ROCK signaling.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: this compound inhibits the RhoA/ROCK signaling pathway in atherosclerosis.

Caption: Experimental workflow for evaluating this compound in ApoE-/- mice.

References

Application Notes and Protocols for Y-9738 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical dosing regimen for Y-9738, a hypolipidemic agent, and offer a detailed protocol for a representative in vivo study based on available data. The information is intended to guide researchers in the design of preclinical experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Preclinical Dosing of this compound

The following table summarizes the quantitative data from a key preclinical study investigating the effects of this compound on lipid levels in a rodent model of hypercholesterolemia.

| Parameter | Details |

| Compound | This compound |

| Animal Model | Male Sprague-Dawley rats (140-180 g) |

| Diet | High cholesterol diet (1% cholesterol, 0.2% sodium cholate, 5% olive oil) |

| Dose | 100 mg/kg |

| Route of Administration | Oral (p.o.) |

| Dosing Frequency | Once daily |

| Treatment Duration | 10 days |

| Observed Effects | - 36% reduction in serum cholesterol levels.[1] - Dose-dependent decrease in serum cholesterol, triglyceride, and heparin-precipitable β-lipoprotein cholesterol.[1] - Reduced intensity of the β-lipoprotein band and increased intensity of the α-lipoprotein band in electrophoretic analysis.[1] |

Experimental Protocols

This section outlines a detailed methodology for an in vivo study to assess the hypolipidemic effects of this compound in a rat model of diet-induced hypercholesterolemia.

Objective:

To determine the efficacy of this compound in reducing serum cholesterol and triglyceride levels in rats fed a high-cholesterol diet.

Materials:

-

This compound

-

Male Sprague-Dawley rats (140-180 g)

-